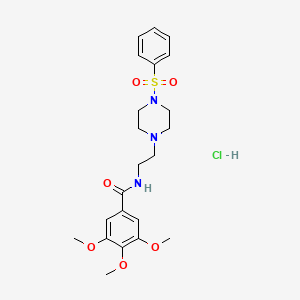

3,4,5-trimethoxy-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride

説明

3,4,5-Trimethoxy-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a benzamide derivative characterized by a trimethoxy-substituted aromatic ring (3,4,5-trimethoxybenzamide) linked via an ethyl chain to a piperazine ring bearing a phenylsulfonyl group. The hydrochloride salt enhances solubility, a common feature in pharmacologically active compounds.

特性

IUPAC Name |

N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-3,4,5-trimethoxybenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O6S.ClH/c1-29-19-15-17(16-20(30-2)21(19)31-3)22(26)23-9-10-24-11-13-25(14-12-24)32(27,28)18-7-5-4-6-8-18;/h4-8,15-16H,9-14H2,1-3H3,(H,23,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFFVARNPOELQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClN3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride typically involves multiple steps, starting with the preparation of the trimethoxybenzamide core. This core is then reacted with piperazine derivatives to introduce the piperazine ring. The phenylsulfonyl group is introduced through a sulfonylation reaction.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient and cost-effective production.

化学反応の分析

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The methoxy groups can be oxidized to hydroxyl groups under specific conditions.

Reduction: : The sulfonyl group can be reduced to a sulfide.

Substitution: : The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: : Formation of trimethoxybenzoic acid derivatives.

Reduction: : Formation of phenylsulfide derivatives.

Substitution: : Formation of various amide derivatives.

科学的研究の応用

Enzyme Inhibition Studies

One of the primary applications of this compound is its potential as an enzyme inhibitor . Research has indicated that it may inhibit certain enzymes, particularly histone deacetylases (HDACs), which play a critical role in gene regulation. A study published in Bioorganic & Medicinal Chemistry Letters highlighted this potential, suggesting that further investigations are needed to identify specific enzymes targeted by the compound and to explore its therapeutic implications in various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

The compound's structural features suggest it may possess anticancer properties. Preliminary studies have indicated that derivatives of similar compounds can induce apoptosis in cancer cell lines. For instance, related compounds have shown cytotoxic activity against various cancer cell lines such as BT-474 and HeLa, with mechanisms involving tubulin polymerization inhibition and cell cycle arrest .

Comparative Analysis of Related Compounds

To better understand the unique properties of 3,4,5-trimethoxy-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 3,4-Dimethoxy-N-(2-piperidinylethyl)benzamide | Dimethoxy groups; piperidine instead of piperazine | Different ring structure may influence activity |

| N-(2-(4-fluorophenyl)piperazin-1-yl)benzamide | Fluorophenyl group; simpler structure | Potentially different pharmacological profiles |

| 3-Methoxy-N-(2-pyridinylethyl)benzamide | Methoxy group; pyridine instead of piperazine | Distinct electronic properties affecting interactions |

This comparative analysis highlights the importance of structural variations on the biological activity of similar compounds.

Future Research Directions

Given the promising preliminary data regarding the enzyme inhibition and anticancer potential of this compound, further research is warranted. Key areas for future investigation include:

- Detailed Mechanistic Studies : Understanding the specific pathways affected by the compound.

- In Vivo Studies : Evaluating the therapeutic efficacy and safety in animal models.

- Structure-Activity Relationship (SAR) Analysis : Exploring how modifications to the chemical structure influence biological activity.

作用機序

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and target.

類似化合物との比較

Molecular Structure and Substituent Analysis

The compound shares a core benzamide-piperazine-sulfonyl scaffold with analogs, but its substituent patterns distinguish it:

Key Observations :

- Trimethoxy vs. Ethoxy/Halogen Substituents : The target’s 3,4,5-trimethoxy group introduces strong electron-donating effects and steric bulk compared to the 4-ethoxy (electron-donating) and 2-chloro-6-fluoro (electron-withdrawing) groups in analogs. This may enhance binding to receptors requiring aromatic π-stacking or hydrogen bonding .

Physicochemical Properties

While melting/boiling points and solubility data are unavailable, inferences can be drawn:

- Molecular Weight : The target’s estimated higher molecular weight (~528 vs. 484 and 462) suggests reduced membrane permeability, which may limit bioavailability unless formulation strategies are employed.

- Hydrochloride Salt : All three compounds are hydrochloride salts, indicating improved aqueous solubility compared to free bases.

Functional Implications

- Agrochemical Potential: Benzamide derivatives like diflufenican () act as herbicides via phytoene desaturase inhibition. The target’s trimethoxy group could modulate herbicidal activity, though halogenated analogs (e.g., 2-chloro-6-fluoro) may exhibit stronger electron-deficient interactions with target enzymes .

- Medicinal Chemistry : Piperazine-sulfonyl moieties are common in CNS drugs. The trimethoxy group’s bulk may influence blood-brain barrier penetration compared to smaller substituents in analogs .

生物活性

3,4,5-Trimethoxy-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in oncology and neurological disorders. This article reviews its biological activity based on diverse sources, highlighting its mechanisms of action, efficacy in various biological assays, and potential clinical implications.

Chemical Structure and Properties

The chemical structure of 3,4,5-trimethoxy-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride can be described as follows:

- Molecular Formula : C20H26N2O4S·HCl

- Molecular Weight : 410.96 g/mol

- IUPAC Name : 3,4,5-trimethoxy-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)benzamide

Research indicates that this compound may function as an inhibitor of certain enzymes involved in cancer progression and neurodegenerative diseases. Specifically, it has shown potential in inhibiting the aggregation of amyloid proteins, which are implicated in Alzheimer's disease and other amyloidosis-related conditions .

Antiproliferative Effects

A study conducted on various cancer cell lines demonstrated that 3,4,5-trimethoxy-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride exhibited significant antiproliferative activity. The compound was tested against the NCI-60 cell line panel, revealing a growth inhibition (GI) value of approximately 86.28% against the HOP-92 non-small cell lung cancer line at a concentration of 10 μM. Other notable GI values included:

| Cell Line | GI Value (%) | Concentration (μM) |

|---|---|---|

| HOP-92 (NSCLC) | 86.28 | 10 |

| HCT-116 (Colorectal) | 40.87 | 10 |

| SK-BR-3 (Breast) | 46.14 | 10 |

These results suggest that the compound may have broad-spectrum anticancer activity .

Enzyme Inhibition

In addition to its antiproliferative properties, the compound has been identified as an inhibitor of specific kinases and enzymes that play crucial roles in tumor growth and metastasis. Its ability to target these pathways makes it a candidate for further development as a therapeutic agent .

Case Studies

A clinical investigation involving patients with amyloidosis treated with compounds similar to 3,4,5-trimethoxy-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride reported promising outcomes. Patients exhibited a reduction in amyloid deposits and improved organ function after treatment with related benzamide derivatives .

ADME-Tox Properties

The ADME-Tox (Absorption, Distribution, Metabolism, Excretion - Toxicity) profile of this compound indicates favorable drug-likeness characteristics. Predictions suggest good oral bioavailability and acceptable metabolic stability, which are critical for its potential use in therapeutic settings .

Q & A

What are the optimal synthetic routes for 3,4,5-trimethoxy-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride, and how can purity be ensured?

Level : Basic

Methodological Answer :

The synthesis typically involves sequential coupling and sulfonylation steps. Key steps include:

- Amide bond formation : Reacting 3,4,5-trimethoxybenzoyl chloride with a piperazine-ethylamine intermediate under basic conditions (e.g., Et₃N) in anhydrous THF or DMF, using coupling agents like HBTU for efficiency .

- Sulfonylation : Introducing the phenylsulfonyl group to the piperazine moiety using phenylsulfonyl chloride in dichloromethane, with rigorous pH control to avoid side reactions .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) followed by recrystallization from ethanol/water mixtures ensures >95% purity. Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

How can the structural integrity of this compound be validated post-synthesis?

Level : Basic

Methodological Answer :

- NMR Spectroscopy : Analyze ¹H and ¹³C spectra to confirm the presence of key groups:

- Trimethoxybenzamide protons (δ 3.8–4.0 ppm for OCH₃; aromatic protons at δ 6.8–7.2 ppm).

- Piperazine N–CH₂–CH₂–NH resonance (δ 2.5–3.5 ppm) .

- Mass Spectrometry : HRMS should match the exact molecular mass (C₂₆H₃₄N₃O₆SCl requires m/z 576.1832). ESI-MS in positive ion mode can detect [M+H]⁺ peaks .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) and retention time consistency .

What strategies address discrepancies in reported biological activity data for this compound?

Level : Advanced

Methodological Answer :

Contradictions in activity (e.g., varying IC₅₀ values) may arise from:

- Assay variability : Standardize protocols (e.g., ATP levels in kinase assays) and use internal controls (e.g., staurosporine as a reference inhibitor) .

- Structural analogs : Compare activity with derivatives (e.g., replacing phenylsulfonyl with methylsulfonyl groups) to isolate pharmacophore contributions .

- Computational docking : Perform molecular dynamics simulations to assess binding stability with target proteins (e.g., kinases), identifying key interactions (e.g., hydrogen bonds with methoxy groups) .

How can the compound’s pharmacokinetic properties be optimized for in vivo studies?

Level : Advanced

Methodological Answer :

- Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as a hydrochloride salt to improve aqueous solubility .

- Metabolic stability : Conduct microsomal assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., piperazine N-dealkylation). Introduce steric hindrance (e.g., methyl groups) or fluorination to block oxidative degradation .

- Plasma protein binding : Assess via equilibrium dialysis; modify lipophilicity (e.g., logP adjustments) to reduce non-specific binding .

What safety protocols are critical for handling this compound in laboratory settings?

Level : Basic

Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Toxicity mitigation : Acute oral toxicity (LD₅₀) and skin irritation data suggest handling as a Category 3 hazard. Neutralize spills with 5% sodium bicarbonate .

- Storage : Store desiccated at 2–8°C in amber glass vials to prevent hydrolysis of the sulfonamide group .

How can structure-activity relationship (SAR) studies guide further derivatization?

Level : Advanced

Methodological Answer :

- Core modifications :

- Vary methoxy positions on the benzamide (e.g., 2,4,5-trimethoxy vs. 3,4,5-trimethoxy) to assess steric/electronic effects on target binding .

- Replace phenylsulfonyl with heteroaryl sulfonamides (e.g., pyridyl) to enhance selectivity .

- Biological testing : Screen analogs against related targets (e.g., GPCRs vs. kinases) using radioligand binding or fluorescence polarization assays .

What computational tools are recommended for predicting this compound’s reactivity and stability?

Level : Advanced

Methodological Answer :

- Reaction pathway modeling : Use density functional theory (DFT) to optimize transition states during sulfonylation or amidation steps .

- Degradation prediction : Employ software like SPARTAN or Gaussian to simulate hydrolysis pathways (e.g., acid-catalyzed cleavage of the benzamide bond) .

- QSPR models : Corrogate logP, pKa, and molar refractivity with experimental stability data to design more stable analogs .

How should researchers resolve conflicting data in toxicity profiles across studies?

Level : Advanced

Methodological Answer :

- Dose-response reassessment : Conduct OECD-compliant acute toxicity studies (e.g., OECD 423) using standardized dosing regimens .

- Species-specific differences : Compare rodent vs. human hepatocyte viability assays to identify metabolic disparities .

- Mechanistic studies : Use transcriptomics (RNA-seq) to identify upregulated stress pathways (e.g., oxidative stress markers like Nrf2) at varying concentrations .

What analytical techniques are essential for studying degradation products?

Level : Basic

Methodological Answer :

- LC-MS/MS : Identify hydrolytic or oxidative degradation products (e.g., cleaved benzamide fragments) using gradient elution and fragmentation patterns .

- X-ray crystallography : Resolve structures of major degradation byproducts to confirm bond cleavage sites .

- Stability-indicating assays : Perform forced degradation studies (e.g., 40°C/75% RH for 4 weeks) and quantify intact compound via HPLC-DAD .

How can researchers design experiments to evaluate the compound’s potential in CNS drug development?

Level : Advanced

Methodological Answer :

- Blood-brain barrier (BBB) penetration : Use in vitro BBB models (e.g., MDCK-MDR1 cells) to measure permeability (Papp) and efflux ratios .

- In vivo imaging : Radiolabel the compound with ¹¹C or ¹⁸F for PET imaging to assess brain uptake in rodent models .

- Target engagement : Pair microdialysis with LC-MS to measure free drug concentrations in brain interstitial fluid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。